1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide is an organic compound belonging to the class of isothiazolinones. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is structurally characterized by a benzisothiazole ring system with methyl and diphenyl substituents, and it possesses a 1,1-dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized as a preservative in various products, such as paints, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . The compound’s structure allows it to interact with biological membranes and proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Another member of the isothiazolinone family with similar antimicrobial properties.
2-Methyl-1,2-benzisothiazole-3(2H)-one 1,1-dioxide: Known for its use as a preservative and antimicrobial agent.
Uniqueness
1,2-Benzisothiazole, 2,3-dihydro-5-methyl-2,3-diphenyl-, 1,1-dioxide stands out due to its specific substituents (methyl and diphenyl groups) and the presence of the 1,1-dioxide functional group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61613-25-0 |
---|---|
Molecular Formula |
C20H17NO2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-methyl-2,3-diphenyl-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H17NO2S/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(24(19,22)23)17-10-6-3-7-11-17/h2-14,20H,1H3 |
InChI Key |
RSPSSVLHVPSLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.